[6,4''']Biflavone
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Overview
Description
[6,4’‘’]biflavone is a type of biflavonoid, a class of polyphenolic compounds consisting of two flavonoid units linked together. Biflavonoids are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties . [6,4’‘’]biflavone, in particular, has been studied for its potential therapeutic applications and its presence in various plant species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6,4’‘’]biflavone typically involves the coupling of two flavonoid units. One common method is the Ullmann coupling of halogenated flavones, where halogenated flavonoid precursors are reacted in the presence of a copper catalyst . Another approach is the metal-catalyzed cross-coupling of flavones, which can be achieved using palladium or nickel catalysts . The reaction conditions often include heating and stirring under an inert atmosphere, with reaction times ranging from a few hours to several days.
Industrial Production Methods: Industrial production of [6,4’‘’]biflavone may involve large-scale synthesis using similar coupling reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification steps like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: [6,4’‘’]biflavone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of [6,4’‘’]biflavone, as well as substituted flavonoid compounds with various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [6,4’‘’]biflavone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Amentoflavone
- Hinokiflavone
- Agathisflavone
- Ginkgetin
- Morelloflavone
- Ochnaflavone
- Robustaflavone
Properties
Molecular Formula |
C30H18O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-[4-(4-oxochromen-2-yl)phenyl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C30H18O4/c31-25-17-30(33-27-9-5-4-8-23(25)27)21-12-10-19(11-13-21)22-14-15-28-24(16-22)26(32)18-29(34-28)20-6-2-1-3-7-20/h1-18H |
InChI Key |
YQQFWTHRAHFRMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C5=CC(=O)C6=CC=CC=C6O5 |
Origin of Product |
United States |
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